Ramipril vs. Enalapril and Captopril: Superior Enzyme Affinity and Prolonged Dissociation Kinetics
Ramiprilat demonstrates markedly higher in vitro affinity for ACE and substantially slower dissociation kinetics compared to enalaprilat and captopril. The ramiprilat-ACE complex dissociates 6 times more slowly than the enalaprilat-ACE complex and 22–72 times more slowly than the captopril-ACE complex [1][2]. The inhibition constant (Ki) of ramiprilat is 7 pmol/L, consistent with slow, tight-binding kinetics that underpin its prolonged pharmacodynamic effect [3].
| Evidence Dimension | Enzyme binding affinity and dissociation rate |
|---|---|
| Target Compound Data | Ramiprilat: Ki = 7 pmol/L; in vitro affinity for ACE 7× higher than enalaprilat and 47× higher than captopril; dissociation rate 6× slower than enalaprilat, 22–72× slower than captopril |
| Comparator Or Baseline | Enalaprilat and captopril |
| Quantified Difference | 6× to 72× slower dissociation; 7× to 47× higher affinity |
| Conditions | In vitro radioligand binding and enzyme kinetic assays |
Why This Matters
These kinetic properties directly translate to a longer duration of action, enabling once-daily dosing and sustained tissue ACE inhibition, which differentiates ramipril from shorter-acting ACE inhibitors.
- [1] Vasmant D, Bender N. The renin-angiotensin system and ramipril, a new converting enzyme inhibitor. J Cardiovasc Pharmacol. 1989;14 Suppl 4:S46-52. doi:10.1097/00005344-198900000-00011. View Source
- [2] Bender N, Rangoonwala B, Rosenthal J, Vasmant D. Physicochemical and enzyme binding kinetic properties of a new angiotensin-converting enzyme inhibitor ramipril and their clinical implications. Clin Physiol Biochem. 1990;8 Suppl 1:44-52. PMID: 2147879. View Source
- [3] Bünning P. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat. J Cardiovasc Pharmacol. 1987;10 Suppl 7:S31-5. doi:10.1097/00005344-198706107-00005. PMID: 2485060. View Source
